![molecular formula C17H22N4 B6438368 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2549014-01-7](/img/structure/B6438368.png)
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine
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Description
“4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process resulted in an off-white solid with a yield of 80% and a melting point of 93–95°C .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of “this compound” and its derivatives have been studied in the context of their neuroprotective and anti-neuroinflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives include an off-white solid form with a yield of 80% and a melting point of 93–95°C .Mechanism of Action
Target of Action
The primary target of 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE) , another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The compound’s mode of action against AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting the hydrolysis of acetylcholine . This leads to an increase in acetylcholine levels, which plays an important role in learning and memory .
Result of Action
The inhibition of AChE and BuChE by this compound results in increased acetylcholine levels . This can enhance cognitive functions, making such compounds potential therapeutic agents for neurodegenerative diseases like Alzheimer’s disease .
Future Directions
The future directions for “4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine” and its derivatives could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The promising results from initial studies indicate that these compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-8-9-18-17(19-14)21-12-10-20(11-13-21)15(2)16-6-4-3-5-7-16/h3-9,15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQJBYQTUSFESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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